molecular formula C16H20ClIN2O4 B8205151 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B8205151
M. Wt: 466.70 g/mol
InChI Key: WYGBEWJBJRVROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a halogenated heterocyclic compound with the empirical formula C16H20ClIN2O4 and a molecular weight of 466.70 g/mol . This compound is notable for its complex structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, chloro, and iodo groups.

Preparation Methods

The synthesis of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactionsThe chlorination and iodination steps are carried out under controlled conditions to ensure the correct positioning of the halogen atoms . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated pyridine ring can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate include:

  • tert-Butyl 3-(3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in the positioning and types of substituents on the pyridine and pyrrolidine rings. The unique combination of chloro and iodo groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGBEWJBJRVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.